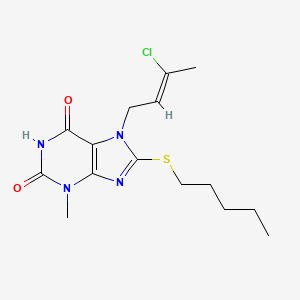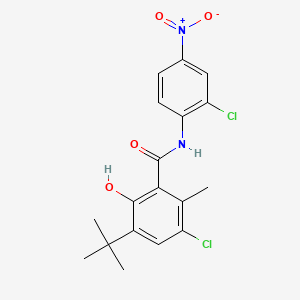
3-tert-Butyl-2',5-dichloro-4'-nitro-2,6-cresotanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butyl-2’,5-dichloro-4’-nitro-2,6-cresotanilide: is a chemical compound with the following structure:
C22H23Cl2N3O4
This compound belongs to the class of anilides and is characterized by its tert-butyl and dichloro substituents. It has been synthesized with a good yield and selectivity from commercially available starting materials .
Métodos De Preparación
The synthetic route for 3-tert-Butyl-2’,5-dichloro-4’-nitro-2,6-cresotanilide involves several steps:
Vilsmeier Formylation: Starting from commercially available 4-bromo-1H-indole, the compound undergoes Vilsmeier formylation at the 3-position to yield an intermediate (compound 2).
Reduction: The aldehyde group of the intermediate is reduced using NaBH4 in methanol to obtain alcohol 4.
Protection of Hydroxy Group: The alcoholic hydroxy group is protected by treatment with tert-butyl (dimethyl)silyl chloride to yield compound 5.
Formylation at 4-Position: A formyl group is introduced into the 4-position using n-BuLi as a base and DMF as an electrophile to afford compound 6.
Horner–Wadsworth–Emmons Olefination: The key step involves introducing the TBS-protected enyne side chain at the 4-position using diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate .
Análisis De Reacciones Químicas
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, the Horner–Wadsworth–Emmons olefination employs diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate.
Major Products: The major products formed during these reactions include intermediates for the synthesis of natural prenyl indole derivatives .
Aplicaciones Científicas De Investigación
3-tert-Butyl-2’,5-dichloro-4’-nitro-2,6-cresotanilide: finds applications in:
Chemistry: As a versatile intermediate for the synthesis of other compounds.
Biology and Medicine: Its biological activities are yet to be fully explored, but indole derivatives have shown anticancer, anti-inflammatory, and analgesic properties .
Industry: It serves as a precursor for biologically active natural products like Indiacen A and Indiacen B .
Mecanismo De Acción
The specific molecular targets and pathways through which this compound exerts its effects remain an area of ongoing research.
Comparación Con Compuestos Similares
While detailed comparisons are scarce, it’s essential to highlight the uniqueness of 3-tert-Butyl-2’,5-dichloro-4’-nitro-2,6-cresotanilide compared to related compounds . Unfortunately, specific similar compounds were not mentioned in the available literature.
Propiedades
Número CAS |
17109-36-3 |
|---|---|
Fórmula molecular |
C18H18Cl2N2O4 |
Peso molecular |
397.2 g/mol |
Nombre IUPAC |
3-tert-butyl-5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-6-methylbenzamide |
InChI |
InChI=1S/C18H18Cl2N2O4/c1-9-12(19)8-11(18(2,3)4)16(23)15(9)17(24)21-14-6-5-10(22(25)26)7-13(14)20/h5-8,23H,1-4H3,(H,21,24) |
Clave InChI |
CQPIWGICCRJEBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)O)C(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Tert-butylphenyl)-4-{[(E)-3-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11994724.png)
![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11994730.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11994731.png)

![Ethyl 2-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11994736.png)
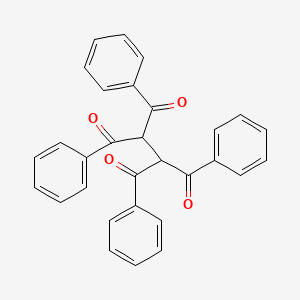
![2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide](/img/structure/B11994738.png)
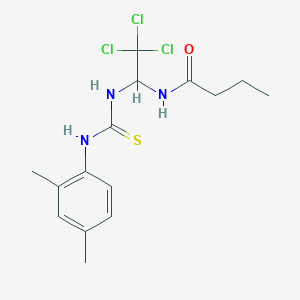
![N'-{4-[4-(diphenylmethyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-N,N-dimethylethane-1,2-diamine](/img/structure/B11994742.png)
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-fluoroaniline](/img/structure/B11994746.png)
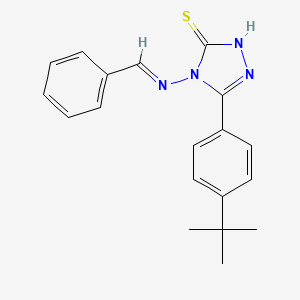
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11994758.png)
![methyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994761.png)
